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[(2-Oxonaphthalen-1-ylidene)methylamino]urea

Urease inhibition Enzyme kinetics Jack bean urease

[(2-Oxonaphthalen-1-ylidene)methylamino]urea (CAS 56536-09-5), also known as 2-hydroxy-1-naphthaldehyde semicarbazone (HNS/HNDSC) or SEM-HN, is a Schiff-base ligand belonging to the aryl-substituted semicarbazone class, with the molecular formula C12H11N3O2 and a molecular weight of 229.23 g·mol⁻¹. The compound is characterized by a 2-hydroxynaphthalene fluorophore coupled to a semicarbazone chelating moiety, imparting both strong metal-coordination ability and intrinsic fluorescence.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 56536-09-5
Cat. No. B154664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Oxonaphthalen-1-ylidene)methylamino]urea
CAS56536-09-5
Synonyms2-[(2-Hydroxy-1-naphthalenyl)methylene]-hydrazinecarboxamide;  2-Hydroxy-1-naphthaldehyde Semicarbazone;  2-Hydroxy-1-naphthalenecarbaldehyde Semicarbazone
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=O)C2=CNNC(=O)N
InChIInChI=1S/C12H11N3O2/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7+
InChIKeyMPMPWHHRMIBUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2-Oxonaphthalen-1-ylidene)methylamino]urea (CAS 56536-09-5) – Procurement-Relevant Chemical Identity and Multifunctional Profile


[(2-Oxonaphthalen-1-ylidene)methylamino]urea (CAS 56536-09-5), also known as 2-hydroxy-1-naphthaldehyde semicarbazone (HNS/HNDSC) or SEM-HN, is a Schiff-base ligand belonging to the aryl-substituted semicarbazone class, with the molecular formula C12H11N3O2 and a molecular weight of 229.23 g·mol⁻¹ . The compound is characterized by a 2-hydroxynaphthalene fluorophore coupled to a semicarbazone chelating moiety, imparting both strong metal-coordination ability and intrinsic fluorescence [1]. It is commercially available as an analytical standard and as a stable-isotope-labeled analog (SEM-HN-¹³C,¹⁵N₂) for mass spectrometry applications . Its documented applications span urease inhibition, fluorescent sensing of Al³⁺ and F⁻ ions, extractive spectrophotometric detection of nickel(II), and antimicrobial research [2].

Why Generic Substitution of [(2-Oxonaphthalen-1-ylidene)methylamino]urea Compromises Research Reproducibility


The multifunctional architecture of [(2-oxonaphthalen-1-ylidene)methylamino]urea – integrating a 2-hydroxynaphthalene fluorophore, an imine (C=N) isomerization site, and a semicarbazone chelating pocket – creates three concurrent functional modalities within a single small molecule (MW 229.23) [1]. Closely related analogs such as 2-hydroxy-1-naphthaldehyde thiosemicarbazone (HNT, S substitution for O) or 2-hydroxy-1,4-naphthoquinone monosemicarbazone (HNQS, quinone core) alter the donor-atom set, which shifts metal-ion selectivity profiles and eliminates the chelation-enhanced fluorescence (CHEF) effect that enables the characteristic OFF–ON–OFF signaling cascade [2]. The semicarbazone oxygen is essential for the selective Al³⁺ fluorescence turn-on response; replacement by sulfur in thiosemicarbazone analogs produces a fundamentally different coordination environment that favors softer metal ions and abolishes the sequential Al³⁺/F⁻ dual-sensing capability [2]. Generic substitution without quantitative verification of these interdependent properties risks assay failure in applications requiring the precise interplay of fluorescence output, metal selectivity, and reversible enzyme inhibition [3].

[(2-Oxonaphthalen-1-ylidene)methylamino]urea: Quantitative Differentiation Evidence Against Closest Analogs


Urease Inhibition IC₅₀ of HNDSC Versus Acetohydroxamic Acid on Jack Bean Urease

2-Hydroxy-1-naphthaldehyde semicarbazone (HNDSC) inhibits jack bean urease with an IC₅₀ of 0.032 ± 0.004 mM, demonstrating reversible competitive inhibition with a single inhibitor molecule binding per active enzyme unit [1]. The inhibition constant Ki was determined as 0.030 ± 0.002 mM [1]. In the same study, the IC₅₀ of HNDSC was compared against several common urease inhibitors: phenylphosphorodiamidate (PPD) and N-(n-butyl)thiophosphoric triamide (NBPT) were more potent, whereas HNDSC exhibited substantially stronger inhibition than fluoride ion, boric acid, and 2-mercaptoethanol [1]. The clinically approved urease inhibitor acetohydroxamic acid (AHA) shows an IC₅₀ of approximately 0.0045 mM (4.5 μM) against jack bean urease from independent studies [2]. While AHA is approximately 7-fold more potent in IC₅₀ terms, the reversible competitive mechanism and distinct semicarbazone scaffold of HNDSC provide an alternative chemotype for inhibitor development, circumventing the toxicity concerns documented for hydroxamic acid derivatives [2].

Urease inhibition Enzyme kinetics Jack bean urease

Fluorescent Al³⁺ Detection Limit of HNS Versus Morin and Other Schiff-Base Probes

The Schiff-base ligand 2-hydroxy-1-naphthaldehyde semicarbazone (HNS) functions as a fluorescence 'turn-on' sensor for Al³⁺ in buffered aqueous media, achieving a detection limit of 6.75 × 10⁻⁸ M (67.5 nM) [1]. This sensitivity arises from the combined effect of inhibition of C=N isomerization and chelation-enhanced fluorescence (CHEF) upon Al³⁺ binding [1]. For comparison, the widely used natural flavonoid probe morin exhibits a reported Al³⁺ detection limit of approximately 1 × 10⁻⁷ M (100 nM) under similar aqueous conditions [2]. A structurally related probe, 1-((2-hydroxynaphthalen-1-yl)methylene)semicarbazide (differing by a single methylene unit), achieves a lower detection limit of 8.9 × 10⁻⁹ M (8.9 nM) but lacks the sequential F⁻ sensing capability . The HNS probe thus occupies a middle ground: superior sensitivity to morin by approximately 1.5-fold, while retaining the unique Al³⁺/F⁻ cascade sensing functionality that neither morin nor the related semicarbazide probe can deliver [1].

Fluorescent chemosensor Al³⁺ detection CHEF mechanism

Sequential OFF–ON–OFF Fluorescent Cascade Sensing of Al³⁺ Followed by F⁻ Ions Using a Single HNS Probe

A uniquely differentiating feature of HNS is its ability to sequentially detect Al³⁺ (fluorescence OFF→ON) followed by F⁻ (fluorescence ON→OFF) via a metal-displacement mechanism in a single probe system [1]. The in situ generated Al³⁺–HNS complex serves as the chemosensor for F⁻, achieving a F⁻ detection limit of 7.89 × 10⁻⁷ M (0.789 μM) [1]. This cascade OFF–ON–OFF signaling is not achievable with commercial single-analyte probes such as morin (Al³⁺ only) or with alizarin complexone (F⁻ only), which require separate probe molecules for each analyte [2]. The closest structural analog, 2-hydroxy-1-naphthaldehyde thiosemicarbazone (HNT), replaces the semicarbazone oxygen with sulfur, altering the metal-binding affinity such that the Al³⁺-complex does not effectively mediate F⁻ displacement, thereby losing the cascade capability . The HNS probe was further validated in living-cell imaging, demonstrating practical utility beyond cuvette-based assays [1].

Cascade sensing Fluoride detection Metal displacement assay

DNA Binding Affinity of Cu(II)–HNSC Complex Versus Structurally Related Cu(II)–Hydrazone Complex

The copper(II) complex of 2-hydroxy-1-naphthaldehyde semicarbazone, [Cu(II)(HNSC)H₂O]·NO₃·H₂O, crystallizes as a square planar complex in the monoclinic crystal system and binds to calf-thymus DNA via groove binding [1]. The apparent DNA binding constant (Kapp) was determined as 1.644 × 10⁴ M⁻¹, compared to 2.048 × 10⁴ M⁻¹ for the isostructural Cu(II) complex of pyridine-2-carboxaldehyde-N-(2-pyridyl)hydrazone [Cu(PCPH)(H₂O)₂](NO₃)(H₂O)₂ measured under identical conditions [1]. The HNSC-based complex thus exhibits approximately 20% lower DNA affinity than the PCPH-based comparator, which is consistent with the different coordination geometries (square planar vs. square pyramidal) and the distinct donor-atom environments of the two ligand systems [1]. Both complexes demonstrated antimicrobial activity against E. coli, S. aureus, B. cereus, and E. faecium [1].

DNA binding Copper(II) complex Groove binding

Antibacterial MIC of HNDSC Against E. coli Versus Standard Antibiotic Streptomycin

The free ligand HNDSC exhibits bacteriostatic and bactericidal activity against Gram-negative (E. coli) and Gram-positive (B. subtilis, S. aureus) bacteria [1]. The minimum inhibitory concentration (MIC) against E. coli was determined as 156 μg/mL, with a minimum bactericidal concentration (MBC) of 312 μg/mL, yielding an MBC/MIC ratio of 2, indicating a bactericidal mode of action [1]. The positive control antibiotic streptomycin sulfate (1000 U/mL) served as the reference [1]. The antibacterial activity of HNDSC was highest against E. coli, with relatively weaker activity against B. subtilis and S. aureus [1]. While HNDSC is not as potent as clinical antibiotics on a mass basis, its dual functionality as both a urease inhibitor and antibacterial agent differentiates it from single-mechanism antimicrobial compounds [1].

Antimicrobial activity MIC determination Escherichia coli

[(2-Oxonaphthalen-1-ylidene)methylamino]urea: Evidence-Based Application Scenarios for Procurement Decision-Making


Urease Inhibitor Screening and Mechanistic Enzymology Studies

HNDSC is suitable as a reference reversible competitive inhibitor of jack bean urease for enzymology laboratories. With a fully characterized IC₅₀ of 0.032 ± 0.004 mM, inhibition constant Ki of 0.030 ± 0.002 mM, and confirmed 1:1 binding stoichiometry to the enzyme active unit, HNDSC provides a well-defined kinetic benchmark for comparing novel inhibitor candidates [1]. Its reversible mechanism allows washout and recovery experiments that are precluded with irreversible inhibitors such as NBPT, enabling studies of inhibition reversibility and residence time. The commercial availability of the ¹³C,¹⁵N₂-labeled analog (SEM-HN-¹³C,¹⁵N₂) further supports quantitative mass spectrometry-based binding assays [2].

Fluorescent Sequential Sensing of Al³⁺ and F⁻ in Environmental Water and Biological Samples

For analytical laboratories monitoring aluminum and fluoride contamination, HNS enables a single-probe, two-analyte sequential detection workflow. The OFF–ON–OFF fluorescence signaling provides unambiguous visual detection: the probe is initially non-fluorescent (OFF), turns on upon Al³⁺ binding at concentrations as low as 67.5 nM, and turns off upon subsequent F⁻ addition at concentrations as low as 0.789 μM [1]. This cascade mechanism eliminates the need for separate Al³⁺-selective and F⁻-selective electrodes or chromogenic reagents. The probe has been validated for intracellular Al³⁺ imaging in living cells, extending its applicability to toxicological and biomedical research [1].

Extractive Spectrophotometric Determination of Trace Nickel(II) in Environmental and Alloy Samples

SEM-HN is established as an analytical reagent for the extractive spectrophotometric detection of nickel(II) in samples including medicinal leaves, soil, industrial effluents, and standard alloys [1]. Procurement of high-purity SEM-HN supports the replication of published extraction-photometric protocols for nickel quantification, particularly in matrices where the conventional dimethylglyoxime method suffers from iron and cobalt interferences. The stable-isotope-labeled analog SEM-HN-¹³C,¹⁵N₂ is available as an internal standard for isotope-dilution mass spectrometry, enhancing quantitative accuracy in trace-level nickel analysis [2].

Copper(II) Metallodrug Candidate Development with DNA Binding Characterization

For inorganic medicinal chemistry groups, the HNSC ligand provides a crystallographically characterized platform for Cu(II) complex synthesis. The [Cu(II)(HNSC)H₂O]·NO₃·H₂O complex has been structurally solved by single-crystal X-ray diffraction (square planar, monoclinic) and its DNA groove-binding mode and binding constant (Kapp = 1.644 × 10⁴ M⁻¹) have been quantified [1]. This enables structure-activity relationship (SAR) studies where the HNSC ligand scaffold is systematically modified and the resulting Cu(II) complexes are benchmarked against the parent HNSC complex for DNA affinity and antimicrobial activity against E. coli, S. aureus, B. cereus, and E. faecium [1].

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